3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
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Overview
Description
3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.
For example, the synthesis might begin with the preparation of a cyclopentane derivative, which is then subjected to a series of reactions to form the oxazole and pyridine rings
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Methylthiol, halogenated compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction reactions could lead to the formation of alcohols or amines.
Scientific Research Applications
3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular pathways and mechanisms.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-methyl-N-(3-methylsulfanylphenyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C18H17N3O2S/c1-10-15-16(13-7-4-8-14(13)20-18(15)23-21-10)17(22)19-11-5-3-6-12(9-11)24-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,22) |
InChI Key |
WLVRAEXXVDKDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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